molecular formula C29H21ClN2O8S B10861650 Lyp-IN-4

Lyp-IN-4

Cat. No.: B10861650
M. Wt: 593.0 g/mol
InChI Key: IPKWVLLWFMEHAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LYP-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, nitration, and sulfonation .

Industrial Production Methods

Industrial production methods for this compound are not widely documentedThe production involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

LYP-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

LYP-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of lymphotyrosine phosphatase and its effects on various biochemical pathways.

    Biology: Investigated for its role in regulating T cell activation and macrophage polarization.

    Medicine: Explored for its potential in enhancing anti-tumor immunity and suppressing tumor progression in preclinical models.

    Industry: Utilized in the development of new therapeutic agents targeting lymphotyrosine phosphatase .

Mechanism of Action

LYP-IN-4 exerts its effects by selectively inhibiting lymphotyrosine phosphatase. This inhibition regulates T cell receptor signaling, leading to increased expression of programmed cell death protein 1 and programmed death-ligand 1. The compound also activates T cells, impedes the polarization of M2 macrophages, and suppresses tumor growth in preclinical models .

Comparison with Similar Compounds

LYP-IN-4 is unique in its high selectivity and potency as an inhibitor of lymphotyrosine phosphatase. Similar compounds include:

This compound stands out due to its specific inhibition profile and its ability to modulate immune responses effectively.

Properties

Molecular Formula

C29H21ClN2O8S

Molecular Weight

593.0 g/mol

IUPAC Name

5-[(3-chloro-4-nitrophenyl)sulfonyl-[[4-(4-methoxyphenyl)phenyl]methyl]amino]-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C29H21ClN2O8S/c1-39-23-9-6-20(7-10-23)19-4-2-18(3-5-19)17-31(22-8-13-27-21(14-22)15-28(40-27)29(33)34)41(37,38)24-11-12-26(32(35)36)25(30)16-24/h2-16H,17H2,1H3,(H,33,34)

InChI Key

IPKWVLLWFMEHAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC4=C(C=C3)OC(=C4)C(=O)O)S(=O)(=O)C5=CC(=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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